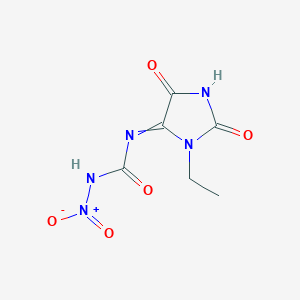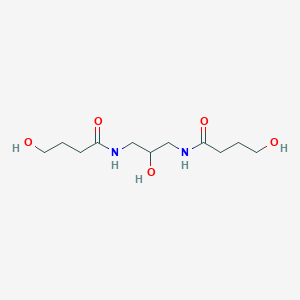
Butanamide, N,N'-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] is a chemical compound known for its unique structure and properties It is characterized by the presence of two butanamide groups connected by a 2-hydroxy-1,3-propanediyl linker, each with an additional hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] typically involves the reaction of butanamide derivatives with a 2-hydroxy-1,3-propanediyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy groups can yield carbonyl compounds, while reduction of the amide groups can produce amines .
Scientific Research Applications
Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-(2-Hydroxy-1,3-propanediyl)dioctanamide: Similar structure but with octanamide groups instead of butanamide.
N,N’-(2-Hydroxy-1,3-propanediyl)bis(4-hydroxybutanamide): Similar structure with additional hydroxy groups.
Uniqueness
Butanamide, N,N’-(2-hydroxy-1,3-propanediyl)bis[4-hydroxy-] is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
178960-93-5 |
|---|---|
Molecular Formula |
C11H22N2O5 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-hydroxy-N-[2-hydroxy-3-(4-hydroxybutanoylamino)propyl]butanamide |
InChI |
InChI=1S/C11H22N2O5/c14-5-1-3-10(17)12-7-9(16)8-13-11(18)4-2-6-15/h9,14-16H,1-8H2,(H,12,17)(H,13,18) |
InChI Key |
PYUFTMNPQJEVTF-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)NCC(CNC(=O)CCCO)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[1,3]Thiazolo[4,5-c]quinolin-4-amine](/img/structure/B14260113.png)
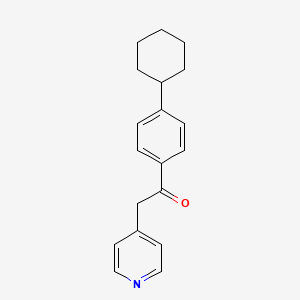
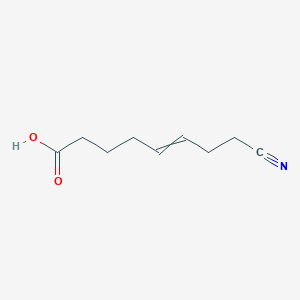
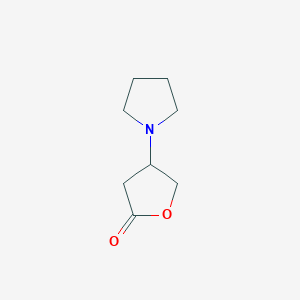
![Tantalum(5+) pentakis[(trimethylsilyl)methanide]](/img/structure/B14260133.png)
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid,8-(ethoxyimino)-,1,1-dimethylethyl ester](/img/structure/B14260134.png)
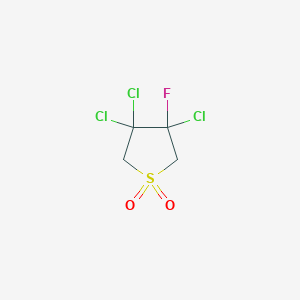
![3-Phenyl-5-[(E)-phenyldiazenyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14260158.png)
